molecular formula C9H14N2O2 B1269468 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 890593-69-8

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1269468
CAS No.: 890593-69-8
M. Wt: 182.22 g/mol
InChI Key: QYIVFNLMLRHHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid is an organic compound with the molecular formula C9H14N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 3,4,5-trimethylpyrazole with a suitable propanoic acid derivative. One common method is the alkylation of 3,4,5-trimethylpyrazole with 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohol derivatives

    Substitution: Substituted pyrazole derivatives

Scientific Research Applications

3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways involving pyrazole derivatives.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with the active sites of enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid

Comparison:

  • This compound has three methyl groups on the pyrazole ring, which can influence its reactivity and interactions compared to other derivatives.
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid has two methyl groups, which may result in different steric and electronic properties.
  • 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid has only one methyl group, making it less sterically hindered and potentially more reactive in certain reactions.

Properties

IUPAC Name

3-(3,4,5-trimethylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-7(2)10-11(8(6)3)5-4-9(12)13/h4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIVFNLMLRHHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360266
Record name 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890593-69-8
Record name 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.